molecular formula C16H14F3NO3 B1328340 Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate CAS No. 721948-20-5

Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate

Cat. No. B1328340
CAS RN: 721948-20-5
M. Wt: 325.28 g/mol
InChI Key: ZZINCNMJRZHIMH-UHFFFAOYSA-N
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Description

“Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate” is a chemical compound with the molecular formula C16H14F3NO3 and a molecular weight of 325.28 . It is used for proteomics research .


Physical And Chemical Properties Analysis

“Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate” has a molecular weight of 325.28 . Further physical and chemical properties are not directly available.

Scientific Research Applications

Nonlinear Optical Materials

The related compound, 2-amino-4-methylpyridinium-4-hydroxybenzolate, has demonstrated significant potential in nonlinear optical (NLO) applications due to its high second-order hyperpolarizability . By extension, Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate, with its similar structural features, could be explored for its NLO properties, which are crucial for the development of optoelectronic devices.

Safety and Hazards

Safety data for “Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate” suggests that personal protective equipment/face protection should be worn and adequate ventilation ensured. Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

“Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate” is currently used for proteomics research . The future directions of this compound will likely depend on the results of ongoing and future research studies.

properties

IUPAC Name

methyl 2-[4-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-5-12(6-3-10)23-14-7-4-11(9-13(14)20)16(17,18)19/h2-7,9H,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZINCNMJRZHIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate

Synthesis routes and methods

Procedure details

A mixture of [4-(2-nitro-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester (1.31 g, 3.54 mmol) and 10% Pd/C (377 mg, 0.354 mmol) in 17 mL of methanol was allowed to stir at room temperature under hydrogen atmosphere for 12 h. Upon completion, the mixture was filtered through a short column of celite and the filtrate was concentrated in vacuo to give 920 mg of [4-(2-Amino-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester. 1H NMR (CDCl3): δ 7.24-7.33 (m, 3H), 6.80-7.06 (m, 4H), 4.01 (br s, 2H), 3.71 (s, 3H), 3.61 (s, 2H). LCMS (ESI+) 326 (M+1).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
377 mg
Type
catalyst
Reaction Step One

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